6-(1-Hydroxyethyl)isoindolin-1-one
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Overview
Description
6-(1-Hydroxyethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)isoindolin-1-one can be achieved through several methods:
Selective Addition of Organometallic Reagents: This method involves the addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction to form the desired isoindolinone derivative.
Tandem Oxidative C–H Activation and Annulation Reactions: This approach uses palladium or rhodium catalysts to activate C–H bonds and form the isoindolinone ring through annulation reactions.
Ultrasonic Irradiation: Ultrasonic-assisted synthesis has emerged as a green and efficient method for preparing isoindolinone derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as ultrasonic irradiation, which allows for the synthesis of the compound in multigram quantities. This method is favored for its sustainability and efficiency .
Chemical Reactions Analysis
6-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isoindolinone ring to isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium or rhodium catalysts for C–H activation and annulation reactions.
Major products formed from these reactions include various substituted isoindolinones and isoindoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(1-Hydroxyethyl)isoindolin-1-one can be compared with other isoindolinone derivatives:
3-Hydroxyisoindolin-1-one: This compound has a hydroxy group at the 3-position and is known for its broad spectrum of biological activities.
Nicindole C and D: These are isoindolinone derivatives isolated from Nicotiana tabacum, exhibiting significant antiviral activities.
Chlortalidone: A commercial drug containing the isoindolinone core, used as a diuretic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindolinone derivatives.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4,6,12H,5H2,1H3,(H,11,13) |
InChI Key |
FQCCNHKEOYHKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CNC2=O)C=C1)O |
Origin of Product |
United States |
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